molecular formula C11H13NO B089130 3-(Dimethylamino)-2-phenylacrolein CAS No. 15131-89-2

3-(Dimethylamino)-2-phenylacrolein

Cat. No. B089130
CAS RN: 15131-89-2
M. Wt: 175.23 g/mol
InChI Key: ABQPNXRKOONAJA-DHZHZOJOSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "3-(Dimethylamino)-2-phenylacrolein" involves various methods, including Knoevenagel condensation and reactions involving dimethylamino components. For example, novel 3-[4-(dimethylamino)phenyl]alkyl-2-oxindole analogs were synthesized through Knoevenagel condensation, demonstrating a pathway that could potentially apply to the synthesis of "3-(Dimethylamino)-2-phenylacrolein" (Furuta et al., 2017).

Molecular Structure Analysis

Molecular structure analysis often employs spectroscopic techniques and theoretical calculations, as seen in studies of similar compounds. For instance, a novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile was characterized by FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and mass spectral analysis, revealing insights into its geometric and electronic properties (Fatma et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving dimethylamino compounds can lead to diverse products depending on the reaction conditions and substrates. For example, 3-(Dimethylamino)-1-propylamine has been utilized as a reagent for the removal of byproducts in carbohydrate chemistry, showcasing the versatility of dimethylamino compounds in synthetic chemistry (Andersen et al., 2015).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility and stability, are crucial for understanding their behavior in different environments. The hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) provides an example of how these properties can be systematically investigated and compared with related molecules (Wetering et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other compounds, are fundamental for comprehending the utility and application of dimethylamino compounds. Studies on the asymmetric addition of dimethylzinc to benzaldehyde catalyzed by (2S)-3-exo-(Dimethylamino)isobornenol highlight the enantioselective processes that can be achieved with dimethylamino compounds (Yamakawa & Noyori, 1999).

Scientific Research Applications

  • Synthesis of Antidepressants : Chiral 3-(dimethylamino)-1-phenylpropan-1-ol, an intermediate synthesized from 3-(dimethylamino)-1-phenylpropan-1-one, is important for antidepressant synthesis (Zhang et al., 2015).

  • Hydrolytic Stability Studies : Research on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) compared to its monomer and related compounds offers insights into polymer stability (Wetering et al., 1998).

  • Development of Fluorescent Probes : 2,5-Diphenyloxazoles incorporating a dimethylamino group and a sulfonyl group have been synthesized as fluorescent solvatochromic dyes, useful in studying biological events and processes (Diwu et al., 1997).

  • Stereochemistry in Aldehyde Synthesis : The study of 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one and its reactions provides insights into stereochemistry in the synthesis of aldehydes (Baraznenok et al., 1998).

  • Generation of Azaphosphirenium Ions : Research on the 3-(dimethylamino)-1,1-dimethyl-1H-azaphosphiren-1-ium ion explores new classes of ions with potential applications in organic and organometallic chemistry (Moraes et al., 2001).

  • Fluorescent Chemosensors : A study on 3-(4-(dimethylamino)phenyl)-1-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one illustrates its use as a fluorescent chemosensor for Fe+3 ions, with potential applications in molecular sensing (Singh et al., 2014).

  • Carbohydrate Chemistry : 3-(Dimethylamino)-1-propylamine has been used for anomeric deacylation reactions, leading to 1-O deprotected sugars, significant in carbohydrate chemistry (Andersen et al., 2015).

  • Gene Delivery Applications : The study of polycation architecture and assembly, involving poly(2-(dimethylamino)ethyl methacrylate), contributes to understanding the delivery of biomolecules, crucial in medical research and therapeutics (Tan et al., 2019).

  • Chemical Reactivity and Thermodynamic Properties : The synthesis and characterization of 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile provide insights into its molecular geometry, chemical reactivity, and thermodynamic properties (Fatma et al., 2015).

  • Neuroprotective Effects : The synthesis of 3-[4-(dimethylamino)phenyl]alkyl-2-oxindole analogs and their evaluation for neuroprotective effects against oxidative stress-induced neuronal cell death highlight potential therapeutic applications (Furuta et al., 2017).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Information about a compound’s toxicity, flammability, and environmental impact can be found in its Material Safety Data Sheet .

Future Directions

The future directions in the study of a compound would depend on its potential applications. For example, if a compound shows promise as a pharmaceutical, future research might focus on improving its efficacy, reducing side effects, or exploring new therapeutic uses .

properties

IUPAC Name

(Z)-3-(dimethylamino)-2-phenylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12(2)8-11(9-13)10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQPNXRKOONAJA-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376765
Record name 3-(Dimethylamino)-2-phenylacrolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-2-phenylacrolein

CAS RN

15131-89-2
Record name 3-(Dimethylamino)-2-phenylacrolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylamino)-2-phenyl-2-propenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SM Makin, PI Broido, AI Pomogaev - Chemistry of Heterocyclic …, 1988 - Springer
… aryl-substituted dibenzotetraazaannulenes and their metal complexes from o-phenylene diamine and various three-carbon synthones, such as 3-dimethylamino-2-phenylacrolein [i, 2] …
Number of citations: 3 link.springer.com
S Ananthan, NK Khare, SK Saini, LE Seitz… - Journal of medicinal …, 2004 - ACS Publications
A series of pyridomorphinans derived from naloxone, oxymorphone, and hydromorphone (7a−k) were synthesized and evaluated for binding affinity at the opioid δ, μ, and κ receptors in …
Number of citations: 71 pubs.acs.org
S Ananthan, HS Kezar, RL Carter… - Journal of medicinal …, 1999 - ACS Publications
A series of pyrido- and pyrimidomorphinans (6a−h and 7a−g) were synthesized from naltrexone and evaluated for binding and biological activity at the opioid receptors. The …
Number of citations: 93 pubs.acs.org
KW Bentley - Natural product reports, 2001 - pubs.rsc.org
… Naltrexone 196d has been condensed with 3-dimethylaminoacrolein, with 3-dimethylamino-2-phenylacrolein and with β-dimethylaminopropiophenone to give the pyridinomorphinans …
Number of citations: 92 pubs.rsc.org
AF Pozharskii, AV Gulevskaya… - Chemistry of Heterocyclic …, 1988 - Springer
… aryl-substituted dibenzotetraazaannulenes and their metal complexes from o-phenylene diamine and various three-carbon synthones, such as 3-dimethylamino-2-phenylacrolein [i, 2] …
Number of citations: 6 link.springer.com
HCN Piperidine, CH CH
Number of citations: 0
C Jutz, E Schweiger - Chemische Berichte, 1974 - Wiley Online Library
6‐Methylazulen (1), die 4‐Methylazulene 10 und 1‐Azulenacetonitril (14) kondensieren in Gegenwart von Natriummethylat mit den Trimethinium‐perchloraten 2 zu den farbigen Azulen…

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